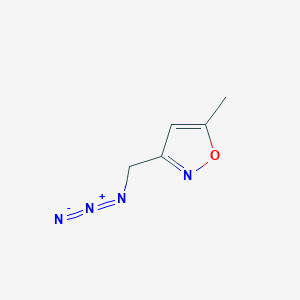

3-(Azidomethyl)-5-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOVJVWIVBYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634178 | |

| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154016-53-2 | |

| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Azidomethyl 5 Methyl 1,2 Oxazole and Analogues

Strategies for Oxazole (B20620) Core Formation

The construction of the 5-methyl-1,2-oxazole ring is the initial critical phase. Various synthetic strategies have been developed to form the 1,2-oxazole (isoxazole) core, as well as its 1,3-oxazole isomer, which constitutes an important analogue.

Ring-closure or cyclization reactions are among the most fundamental and widely employed methods for synthesizing heterocyclic systems. A primary route to the 1,2-oxazole ring involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com The regioselectivity of this condensation reaction dictates the substitution pattern on the resulting isoxazole (B147169) ring.

Diazocarbonyl compounds also serve as versatile precursors for the synthesis of azoles, including isoxazoles and their 1,3-oxazole isomers. nih.govresearchgate.netresearchgate.net For instance, copper-catalyzed reactions of terminal diazocarbonyl compounds with amides can yield 2,4-substituted 1,3-oxazoles. nih.gov In another approach, nitrile oxides, which can be generated in situ from diazo esters, undergo highly regioselective [3+2] cycloaddition with enols to furnish 3,4,5-substituted isoxazoles. nih.gov

The reaction of α-haloketones is a classic method for building various heterocyclic rings. nih.govmdpi.com While their reaction with amidines or amides often leads to imidazoles or 1,3-oxazoles (as in the Bredereck synthesis), they can be incorporated into multi-step syntheses that ultimately yield the isoxazole core. nih.govrsc.org

Table 1: Comparison of Ring-Closure Approaches for Azole Synthesis

| Precursors | Resulting Heterocycle | Key Features | Citations |

| 1,3-Dicarbonyl Compound + Hydroxylamine | 1,2-Oxazole (Isoxazole) | Direct, common method for isoxazole core. | youtube.com |

| Diazo Ester + β-Ketoester | 3,4,5-Substituted 1,2-Oxazole | In situ generation of nitrile oxide for [3+2] cycloaddition. | nih.gov |

| Diazocarbonyl Compound + Amide | 2,4-Substituted 1,3-Oxazole | Copper-catalyzed reaction; forms the isomeric oxazole core. | nih.gov |

| α-Haloketone + Amide | 1,3-Oxazole | Basis of the Bredereck reaction for 1,3-oxazole synthesis. | ijpsonline.com |

An elegant strategy for the synthesis of 1,3-oxazoles involves the ring expansion of azirine intermediates. beilstein-journals.org This process typically begins with the thermolysis of a vinyl azide (B81097), which generates a highly reactive azirine. beilstein-journals.orgnih.gov The azirine intermediate can then be trapped with an acyl halide, such as bromoacetyl bromide. This reaction proceeds through an adduct that rearranges to form the stable aromatic 1,3-oxazole ring, specifically yielding a 2-(halomethyl)oxazole derivative. beilstein-journals.org

This method has been successfully implemented in continuous-flow processes, allowing for the rapid and efficient synthesis of 2-(azidomethyl)oxazoles from vinyl azides in a three-step sequence: thermolysis to form the azirine, reaction with an acyl halide to form the oxazole, and subsequent nucleophilic substitution. beilstein-journals.orgnih.gov While this route directly produces the 1,3-oxazole isomer, it represents a significant methodology in the synthesis of functionally related analogues to the target 1,2-oxazole.

Several classic named reactions are pivotal in the synthesis of oxazole heterocycles. It is important to distinguish which reactions yield the 1,2-oxazole (isoxazole) core versus the 1,3-oxazole core.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to produce 2,5-disubstituted 1,3-oxazoles. ijpsonline.comresearchgate.net The reaction is typically promoted by dehydrating agents like sulfuric acid or phosphorus pentachloride. ijpsonline.com

Fischer Oxazole Synthesis: The first synthesis of a 2,5-disubstituted 1,3-oxazole was reported by Emil Fischer in 1896. This reaction occurs between a cyanohydrin and an aromatic aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com

van Leusen Oxazole Synthesis: A versatile and widely used method for preparing 5-substituted 1,3-oxazoles. nih.govmdpi.com The reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethylisocyanide (TosMIC) under basic conditions. ijpsonline.comnih.gov

Bredereck Reaction: This synthesis produces 2,4-disubstituted 1,3-oxazoles by reacting α-haloketones with amides. It is noted as an efficient and economical process. ijpsonline.com

Erlenmeyer-Plöchl Azlactone Synthesis: While primarily known for producing azlactones (oxazol-5(4H)-ones) from the condensation of N-acylglycines with aldehydes, these intermediates can be further converted into other compounds, including α-amino acids and related heterocycles.

These named reactions are foundational for producing the 1,3-oxazole core, which are structural isomers and important analogues of the 1,2-oxazole target. Syntheses specific to the 1,2-oxazole core generally rely on the condensation of a β-functionalized ketone or equivalent with hydroxylamine. youtube.comnih.govgoogle.com

Modern synthetic chemistry has introduced powerful methods like cycloisomerization for heterocycle formation. The silica (B1680970) gel-supported cycloisomerization of readily available propargylic amides provides a versatile route to polysubstituted 1,3-oxazoles. ijpsonline.com This approach benefits from mild conditions and operational simplicity.

Functionalization with the Azidomethyl Moiety

Once the 5-methyl-1,2-oxazole core is established with a suitable functional handle at the 3-position, the final step is the introduction of the azidomethyl group.

The most direct and common method for installing the azidomethyl group is via a nucleophilic substitution (S_N2) reaction. nih.gov This strategy requires the synthesis of a precursor, typically 3-(chloromethyl)-5-methyl-1,2-oxazole or 3-(bromomethyl)-5-methyl-1,2-oxazole. This halomethyl intermediate is then treated with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like DMF or DMSO. researchgate.netmdpi.com

The reaction proceeds by the displacement of the halide leaving group by the highly nucleophilic azide anion. This transformation is generally efficient and high-yielding. This sequential approach—esterification or acylation followed by nucleophilic displacement with sodium azide—has been used to create a variety of azido-containing heterocyclic structures. researchgate.net A similar strategy has been demonstrated in the continuous-flow synthesis of 2-(azidomethyl)oxazoles, where a 2-(bromomethyl)oxazole intermediate is reacted with an aqueous stream of sodium azide to afford the final product in good yield. beilstein-journals.orgnih.gov This highlights the robustness and applicability of the nucleophilic displacement strategy for synthesizing azidomethyl-substituted azoles.

Table 2: General Conditions for Nucleophilic Azide Displacement

| Halomethyl Precursor | Azide Source | Typical Solvent | Temperature | Outcome | Citations |

| 3-(Chloromethyl)-5-methyl-1,2-oxazole | Sodium Azide (NaN₃) | DMF, DMSO | Room Temp. to 80 °C | Formation of 3-(azidomethyl)-5-methyl-1,2-oxazole | nih.govresearchgate.net |

| 3-(Bromomethyl)-5-methyl-1,2-oxazole | Sodium Azide (NaN₃) | DMF, Acetonitrile | Room Temp. to 80 °C | Formation of 3-(azidomethyl)-5-methyl-1,2-oxazole | nih.govmdpi.com |

| 2-(Bromomethyl)oxazole analogue | Sodium Azide (NaN₃) | Water / Organic co-solvent | 50 °C | Formation of 2-(azidomethyl)oxazole analogue | beilstein-journals.orgnih.gov |

Visible Light-Mediated Oxidative Azidation of Oxazoles

A novel approach to the synthesis of functionalized azides involves the use of visible-light photocatalysis. rsc.org This method can induce an unusual azidation of 5-alkoxyoxazoles, which occurs with a concurrent cleavage of the oxazole ring. rsc.org The reaction utilizes trimethylsilyl (B98337) azide (TMSN₃) in the presence of a photocatalyst, such as rose bengal, under an air atmosphere. rsc.org

The process is initiated by irradiating the reaction mixture, for instance with blue LEDs, which leads to the formation of an azide-substituted radical intermediate. rsc.org This radical is then trapped by oxygen, ultimately causing the ring to fission and form the final product. rsc.org This photochemical cascade transformation provides access to uniquely functionalized azides under mild conditions. rsc.org Optimization studies have shown that the choice of light source can significantly impact the reaction yield, with blue light proving more effective than green light in certain instances. rsc.org This single-step, efficient method avoids the high temperatures and stoichiometric reagents often required in traditional synthetic approaches. organic-chemistry.org

Sustainable and Efficient Synthetic Protocols

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful technology for synthesizing organic compounds, particularly those involving hazardous reagents or unstable intermediates like organic azides. researchgate.netresearchgate.net The small reactor volumes and high surface-area-to-volume ratios inherent in flow systems allow for superior control over reaction parameters such as temperature, pressure, and mixing, which significantly enhances safety and reproducibility. europa.euamarequip.comnih.govvapourtec.com This technology is especially advantageous for the production of azidomethyl oxazoles, as it mitigates the risks associated with the handling of potentially explosive azide compounds. researchgate.netcam.ac.ukmt.com

An efficient three-step, fully integrated continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.orgnih.govnih.gov This process demonstrates the power of flow chemistry to telescope multiple reaction steps into a single, uninterrupted sequence. beilstein-journals.orgnih.gov

Process Integration and Reaction Optimization in Flow Systems

Process integration in flow chemistry allows for the seamless connection of multiple synthetic steps without the need for isolating intermediates. nih.govmdpi.com In the synthesis of 2-(azidomethyl)oxazoles, this involves three sequential stages:

Thermolysis: A solution of a vinyl azide is passed through a heated reactor to generate an unstable azirine intermediate. beilstein-journals.orgnih.gov

Oxazole Formation: The azirine intermediate is immediately mixed with a stream of bromoacetyl bromide at room temperature to form a 2-(bromomethyl)oxazole. beilstein-journals.orgnih.gov

Azidation: This crude intermediate then reacts with an aqueous stream of sodium azide (NaN₃) to yield the final 2-(azidomethyl)oxazole product. beilstein-journals.orgnih.gov

| Parameter | Description | Significance in Flow Synthesis | Reference |

|---|---|---|---|

| Residence Time | The average time a reactant spends inside the reactor. | Directly influences reaction completion. Shorter times increase throughput. | researchgate.netresearchgate.netacs.org |

| Temperature | Reaction temperature within the flow reactor. | Precise control prevents hotspots, minimizes side reactions, and can accelerate reaction rates. | europa.euvapourtec.com |

| Flow Rate | The volume of fluid passing through the reactor per unit time. | Determines residence time and influences mixing efficiency. | researchgate.net |

| Stoichiometry | The molar ratio of reactants. | Easily controlled by adjusting the flow rates of individual reagent streams. | rsc.org |

Management of Unstable Intermediates and Reagents in Flow Chemistry

In the integrated synthesis of 2-(azidomethyl)oxazoles, the unstable 2-(bromomethyl)oxazole intermediate is never isolated, thus circumventing problems related to its decomposition. beilstein-journals.orgnih.gov This approach is a hallmark of flow chemistry, where the containment within the reactor system provides a high level of control, allowing chemists to utilize reactive species that would be problematic in traditional batch processing. researchgate.net The small volume of the reactor at any given moment ensures that even if a runaway reaction were to occur, its magnitude would be significantly limited. amarequip.commt.com

One-Pot Multicomponent Reactions for Azidomethyl Oxazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials, represent a highly efficient synthetic strategy. nih.govrsc.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. researchgate.net While specific MCRs for the direct synthesis of 3-(azidomethyl)-5-methyl-1,2-oxazole are not extensively detailed, the principles of MCRs can be applied to generate complex oxazole derivatives. For instance, isocyanide-based MCRs are widely used to create various heterocyclic structures. researchgate.net

The synthesis of tetrazoles, another class of nitrogen-rich heterocycles, has been successfully achieved through MCRs involving azides and isocyanides. nih.gov Similar strategies could be envisioned for oxazole synthesis, potentially combining a multicomponent condensation with a subsequent intramolecular cycloaddition to construct the desired azidomethyl oxazole scaffold in a tandem, one-pot process. researchgate.netmdpi.com

Catalytic Systems in Azidomethyl Oxazole Synthesis (e.g., Copper-catalyzed C–N bond formation, Magnetic Nanocatalysts)

Catalysis plays a pivotal role in the development of efficient and selective syntheses for azidomethyl oxazoles and their analogues.

Copper-Catalyzed C–N Bond Formation: Copper catalysts are particularly effective in forming carbon-nitrogen bonds. In the context of azidomethyl oxazoles, a copper(I) catalyst has been used to facilitate the 1,3-dipolar cycloaddition ("click reaction") between a 2-azidomethyl-4,5-diaryloxazole and an alkyne to form a 1,4-disubstituted triazole. beilstein-journals.org This demonstrates the utility of the azidomethyl group as a handle for further functionalization. Furthermore, copper tube reactors have been employed in continuous-flow systems to act as both the reactor and the catalyst source for click chemistry, enabling the in situ generation of organic azides followed by their immediate reaction. vapourtec.com Oxidative, copper-catalyzed annulation reactions also provide a route to triarylated oxazoles under mild conditions. organic-chemistry.org

Magnetic Nanocatalysts: The field of catalysis has been advanced by the introduction of magnetic nanocatalysts, which combine the advantages of homogeneous and heterogeneous catalysis. nih.gov These catalysts typically consist of a catalytically active species, such as a copper(II) complex, immobilized on the surface of magnetic nanoparticles (e.g., Fe₃O₄). jsynthchem.com This design offers high catalytic activity due to the large surface-to-volume ratio of the nanoparticles. jsynthchem.comresearchgate.net

A significant advantage of magnetic nanocatalysts is their facile separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse over multiple cycles without a significant loss of activity. nih.govjsynthchem.com This recyclability makes them an attractive and environmentally friendly option for synthesizing oxazole derivatives. jsynthchem.comresearchgate.net These nanocatalysts have been successfully applied in MCRs and for the synthesis of various heterocyclic compounds, showcasing their versatility and potential for creating complex molecules like azidomethyl oxazole derivatives. nih.govrsc.orgresearchgate.net

| Catalyst Type | Example | Application in Oxazole Chemistry | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) Catalyst | Copper(I) salts | Click reaction of azidomethyl oxazoles with alkynes. | High efficiency and selectivity for C-N bond formation. | beilstein-journals.org |

| Copper Tube Reactor | Metallic Copper | Acts as both reactor and catalyst for in-situ azide generation and click chemistry in flow. | Eliminates need for additional catalyst; ideal for integrated flow processes. | vapourtec.com |

| Magnetic Nanocatalyst | Fe₃O₄@SiO₂-IM-CuCl₂ | Synthesis of various oxazole derivatives. | High activity, easy magnetic separation, excellent reusability, environmentally friendly. | jsynthchem.comresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of 3 Azidomethyl 5 Methyl 1,2 Oxazole

Transformations of the Azide (B81097) Functionality

The azide group in 3-(azidomethyl)-5-methyl-1,2-oxazole is a versatile functional group that undergoes a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs, making this compound a valuable building block in organic synthesis.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org This reaction has become a powerful tool for the synthesis of 1,2,3-triazoles. organic-chemistry.orgresearchgate.netnih.gov The CuAAC reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgbeilstein-journals.orgnih.gov

The reaction of 3-(azidomethyl)-5-methyl-1,2-oxazole with terminal alkynes in the presence of a copper(I) catalyst leads to the formation of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This cycloaddition is a highly efficient method for creating a stable triazole linkage between the oxazole (B20620) moiety and various alkyne-containing molecules. tu-dresden.de The thermal Huisgen 1,3-dipolar cycloaddition, in contrast, often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgwikipedia.org The copper-catalyzed version overcomes these limitations, offering significant rate acceleration and complete regioselectivity. organic-chemistry.org

The general scheme for the CuAAC reaction involving 3-(azidomethyl)-5-methyl-1,2-oxazole is depicted below:

Table 1: Examples of 1,4-Disubstituted Triazoles Synthesized from 3-(Azidomethyl)-5-methyl-1,2-oxazole via CuAAC

| Alkyne Reactant | Product | Reference |

| Phenylacetylene | 1-((5-methyl-1,2-oxazol-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole | beilstein-journals.org |

| Propargyl alcohol | (1-((5-methyl-1,2-oxazol-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | beilstein-journals.org |

| Ethynylferrocene | 1-((5-methyl-1,2-oxazol-3-yl)methyl)-4-ferrocenyl-1H-1,2,3-triazole | organic-chemistry.org |

| 3-Ethynylthiophene | 1-((5-methyl-1,2-oxazol-3-yl)methyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole | researchgate.net |

The CuAAC reaction involving 3-(azidomethyl)-5-methyl-1,2-oxazole is compatible with a wide variety of alkyne substrates. This broad substrate scope allows for the synthesis of a diverse library of triazole derivatives with various functional groups. The reaction tolerates functionalities such as esters, ethers, amides, and thioethers. beilstein-journals.org Both electron-rich and electron-poor alkynes can participate in the reaction, although the reaction rates may vary. Sterically hindered alkynes can also react, though they may require longer reaction times or modified catalytic systems. organic-chemistry.org

The choice of copper source and ligands can influence the reaction's efficiency. Copper(II) salts, such as copper(II) sulfate, are often used in combination with a reducing agent like sodium ascorbate to generate the active copper(I) species in situ. beilstein-journals.orgwikipedia.org Various ligands can be employed to stabilize the copper(I) catalyst and prevent side reactions. nih.gov

The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate. organic-chemistry.orgacs.org The catalytic cycle is thought to proceed through the following key steps:

Formation of the Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide species. researchgate.net

Coordination of the Azide: The azide, in this case, 3-(azidomethyl)-5-methyl-1,2-oxazole, coordinates to the copper acetylide complex. acs.orgresearchgate.net

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate. organic-chemistry.orgscispace.com

Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a triazolyl-copper derivative, followed by protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst. organic-chemistry.org

Recent computational and experimental studies suggest that dinuclear copper species may be involved in the catalytic cycle and could be more active than their monomeric counterparts. acs.orgresearchgate.net

The azidomethyl group of 3-(azidomethyl)-5-methyl-1,2-oxazole can undergo nucleophilic substitution reactions. Although the azide is a relatively poor leaving group, under certain conditions, it can be displaced by strong nucleophiles. These reactions provide a pathway to introduce other functional groups at the 3-position of the oxazole ring. For instance, reaction with organometallic reagents or other potent nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. However, such reactions are less common compared to the transformations of the azide functionality itself. beilstein-journals.orgnih.gov

The azide group of 3-(azidomethyl)-5-methyl-1,2-oxazole can be readily reduced to a primary amine, yielding 3-(aminomethyl)-5-methyl-1,2-oxazole. This transformation is a crucial step in the synthesis of various biologically active compounds and ligands. tandfonline.com

Common methods for the reduction of organic azides include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. It is a clean and efficient method for azide reduction.

Staudinger Reaction: The reaction of the azide with a phosphine, typically triphenylphosphine, forms a phosphazide intermediate, which upon hydrolysis yields the amine and the corresponding phosphine oxide.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can also be used to reduce azides to amines.

The resulting 3-(aminomethyl)-5-methyl-1,2-oxazole is a valuable intermediate that can be further functionalized through reactions typical of primary amines, such as acylation, alkylation, and sulfonylation. tandfonline.com

Table 2: Summary of Reductive Transformations of 3-(Azidomethyl)-5-methyl-1,2-oxazole

| Reagent | Product | Reaction Type | Reference |

| H₂, Pd/C | 3-(Aminomethyl)-5-methyl-1,2-oxazole | Catalytic Hydrogenation | |

| PPh₃, H₂O | 3-(Aminomethyl)-5-methyl-1,2-oxazole | Staudinger Reaction | sigmaaldrich.com |

| LiAlH₄ | 3-(Aminomethyl)-5-methyl-1,2-oxazole | Metal Hydride Reduction |

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactivity of the Oxazole Ring System

While the subject compound is a 1,2-oxazole (isoxazole), the following sections address the reactivity of the core heterocyclic system, including functionalization, ring-opening, and isomerization pathways that are characteristic of this class of compounds.

The 1,2-oxazole ring can undergo functionalization at its three carbon positions (C-3, C-4, and C-5). The regioselectivity of these reactions is influenced by the electronic nature of the ring and the substituents present.

Metallation: The predictable and regioselective metallation of oxazoles and isoxazoles is a powerful tool for introducing a wide range of substituents. researchgate.net Deprotonation can be directed to specific positions depending on the substituents and the base used. For instance, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA at low temperatures leads to kinetic deprotonation at the C-4 position. nih.gov In the case of 1,2-oxazoles, the acidity of the ring protons generally follows the order C-5 > C-3 > C-4, allowing for selective functionalization.

Electrophilic Substitution: Electrophilic substitution on the isoxazole (B147169) ring is generally difficult due to its electron-deficient nature. However, the presence of activating, electron-donating groups can facilitate such reactions. When substitutions do occur, they are typically directed to the C-4 position.

Nucleophilic Substitution: Nucleophilic attack is more common and generally occurs at the C-3 or C-5 positions, which are adjacent to the ring oxygen and nitrogen atoms, respectively. The presence of a good leaving group at these positions is necessary for substitution to proceed.

A summary of functionalization strategies for the 1,2-oxazole ring is presented below.

| Reaction Type | Position(s) | Reagents/Conditions | Outcome |

| Metallation/Deprotonation | C-3, C-4, C-5 | Strong bases (e.g., LDA, n-BuLi) followed by an electrophile | Introduction of various functional groups |

| Electrophilic Substitution | C-4 | Requires activating groups on the ring | C-4 functionalization |

| Nucleophilic Substitution | C-3, C-5 | Requires a leaving group at the target position | Substitution of the leaving group |

The relatively weak N-O bond is the most reactive site in the isoxazole ring, making it prone to cleavage under various conditions, including reduction, oxidation, and photolysis. researchgate.net This reactivity is a cornerstone of isoxazole chemistry, allowing for its use as a synthetic equivalent for various functional groups.

Reductive Cleavage: Catalytic hydrogenation or treatment with other reducing agents readily cleaves the N-O bond, typically yielding enaminones or related structures. This pathway is a widely used synthetic strategy.

Oxidative Functionalization: The isoxazole ring can undergo oxidative ring-opening. For example, photochemical functionalization of alkoxyoxazoles with reagents like trimethylsilyl (B98337) azide in the presence of a photocatalyst and molecular oxygen leads to C-N bond formation with concurrent oxidative ring-opening. rsc.org Similarly, oxidation of substituted oxazoles with agents like potassium permanganate or ozone can lead to ring cleavage. pharmaguideline.com In some biological systems, enzymatic ring oxidation of C-2 unsubstituted oxazoles to 2-oxazolones has been observed, catalyzed by aldehyde oxidase. nih.gov

Thermal and Photochemical Isomerization: Isoxazoles can rearrange to oxazoles (1,3-oxazoles) upon exposure to heat or UV light. researchgate.net This transformation proceeds through a series of reactive intermediates, including a 2H-azirine, and is a key pathway discussed in detail in the following sections. researchgate.netresearchgate.net

| Pathway | Conditions | Key Feature | Resulting Products |

| Reductive Cleavage | Catalytic Hydrogenation, Fe/NH₄Cl | N-O bond scission | Enaminones, β-amino ketones |

| Oxidative Ring Opening | Photocatalysis, O₂, O₃ | N-O bond scission and oxidation | Functionalized open-chain products |

| Isomerization | Heat, UV light | N-O bond cleavage and rearrangement | Oxazoles, Azirines |

Mechanisms Involving Azirine Intermediates in Oxazole Formation

The conversion of 1,2-oxazoles (isoxazoles) to 1,3-oxazoles is a classic heterocyclic rearrangement that typically proceeds through a highly strained 2H-azirine intermediate. researchgate.netresearchgate.net This isomerization serves as a powerful method for generating new heterocyclic structures.

While photochemical and thermal conditions are common for initiating the isoxazole-to-oxazole rearrangement, base-induced pathways have also been developed. These reactions often involve the transformation of an intermediate azirine. A base-induced transformation of 2-acyl-3-alkyl-2H-azirines can yield oxazoles through a mechanism initiated by deprotonation. organic-chemistry.org This process involves the formation of an anion, which then undergoes rearrangement and cyclization to form the more stable oxazole ring.

The general sequence involves:

Formation of the 2H-Azirine: The starting isoxazole isomerizes to a 2H-azirine, typically under thermal or photochemical conditions.

Base-Initiated Rearrangement: A base abstracts a proton from the acyl group of the 2-acyl-2H-azirine.

Ring Opening and Recyclization: The resulting anion initiates a cascade of events, including the opening of the strained azirine ring, followed by nucleophilic attack and cyclization to furnish the final oxazole product.

Detailed mechanistic studies, often employing low-temperature matrix isolation techniques, have elucidated the roles of other key intermediates in the isoxazole-oxazole photoisomerization. researchgate.netacs.org Upon irradiation, the initially formed 2H-azirine can undergo further transformations.

The accepted mechanistic pathway is as follows:

Isoxazole to 2H-Azirine: The process begins with the photochemical cleavage of the N-O bond of the isoxazole, followed by ring closure to form a transient 2H-azirine intermediate. researchgate.net

Azirine to Nitrile Ylide: The 2H-azirine then undergoes cleavage of the C-C bond to generate a nitrile ylide. acs.org Nitrile ylides are highly reactive 1,3-dipoles that are crucial intermediates in the synthesis of various nitrogen-containing heterocycles. nih.govsemanticscholar.org

Nitrile Ylide to Oxazole: The nitrile ylide finally undergoes a 1,5-electrocyclization, where the oxygen atom attacks the nitrile carbon, to form the thermodynamically stable 2,5-disubstituted oxazole. researchgate.net

Formation of Ketenimine: In parallel, the 2H-azirine intermediate can also rearrange to a ketenimine, which exists in equilibrium with the other intermediates. organic-chemistry.orgacs.org

This complex photochemical cascade highlights the rich reactivity of the isoxazole ring system, proceeding through several high-energy intermediates to yield a rearranged heterocyclic product.

Applications in Chemical Synthesis and Advanced Materials Science

Strategic Building Blocks in Organic Synthesis

The bifunctional nature of 3-(azidomethyl)-5-methyl-1,2-oxazole makes it an invaluable building block for the synthesis of more elaborate molecules. The stable isoxazole (B147169) moiety provides a rigid scaffold, while the azidomethyl group offers a reactive handle for introducing further complexity and diversity.

The primary utility of 3-(azidomethyl)-5-methyl-1,2-oxazole in constructing complex molecules lies in the reactivity of its azide (B81097) group. This group readily participates in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions, which are cornerstone "click" reactions. These reactions are known for their high efficiency, mild reaction conditions, and exceptional regioselectivity, leading to the formation of stable 1,2,3-triazole rings.

By reacting 3-(azidomethyl)-5-methyl-1,2-oxazole with various alkyne-containing molecules, chemists can covalently link the isoxazole scaffold to other molecular fragments, building intricate architectures. This strategy is widely employed in the synthesis of complex natural product analogues and in the generation of compound libraries for drug discovery. For instance, the isoxazole core is a feature in many natural products, and this building block provides a route to novel derivatives. mdpi.comlifechemicals.com The downstream product, (5-methyl-3-isoxazolyl)methylamine, obtained by the reduction of the azide, further expands its utility by allowing for amide bond formation, a fundamental reaction in the synthesis of complex organic molecules. lookchem.com

Table 1: Key Reactions for Complex Molecule Construction

| Reaction Type | Reactant | Key Product Feature | Significance |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (R-C≡CH) | 1,4-disubstituted 1,2,3-triazole linker | High-yield, bioorthogonal ligation for creating complex structures. nih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal/Internal Alkyne | 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazole linker | Provides alternative regioselectivity to CuAAC. nih.gov |

| Staudinger Ligation | Phosphine | Amine/Aza-ylide intermediate | Formation of amide bonds without coupling reagents. |

| Azide Reduction | Reducing Agent (e.g., H₂, Pd/C; NaBH₄) | Primary Amine (-CH₂NH₂) | Creates a nucleophilic handle for further functionalization (e.g., amidation). lookchem.comnih.gov |

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. nih.gov 3-(Azidomethyl)-5-methyl-1,2-oxazole is an ideal starting material for creating novel, hybrid heterocyclic scaffolds. The most direct application is its use in cycloaddition reactions to generate isoxazole-triazole hybrids. nih.gov These fused or linked heterocyclic systems are of great interest in medicinal chemistry as they combine the structural and electronic properties of both parent rings, potentially leading to novel biological activities.

The isoxazole ring itself is considered a "privileged" scaffold, meaning it is capable of binding to multiple biological targets. mdpi.com By using 3-(azidomethyl)-5-methyl-1,2-oxazole, chemists can append a triazole ring, another important pharmacophore, to this privileged structure. This approach allows for the rapid generation of molecular diversity and the exploration of new chemical space in the search for novel bioactive compounds.

Contributions to Medicinal Chemistry Research (as synthetic intermediates)

In medicinal chemistry, the compound is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate used in the synthesis of more complex drug candidates. Its value lies in its ability to introduce the 5-methylisoxazole (B1293550) moiety and a flexible linker into a target molecule.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. researchgate.net The 1,2-oxazole ring can be used as a stable, rigid scaffold in peptidomimetic design. mdpi.com

Furthermore, the azidomethyl group of 3-(azidomethyl)-5-methyl-1,2-oxazole is particularly useful in this context.

Triazole as an Amide Bond Bioisostere : The azide can react with an alkyne-functionalized amino acid or peptide via click chemistry to introduce a 1,2,3-triazole ring. nih.gov This triazole ring is an excellent mimic of the trans-amide bond found in peptides, but it is resistant to cleavage by proteases. nih.gov

Synthesis of Unnatural Amino Acids : The azide can be readily reduced to a primary amine, yielding (5-methyl-1,2-oxazol-3-yl)methanamine. lookchem.com This amine is an unnatural amino acid analogue that can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques, creating novel peptidomimetics with unique conformational properties. nih.gov

The incorporation of oxazole-based peptidomimetics has been shown to be effective in creating compounds with significant antimicrobial activity. rsc.org

The 1,2-oxazole nucleus is a component of numerous approved drugs and clinical candidates, highlighting its importance in pharmaceutical sciences. lifechemicals.comnih.gov 3-(Azidomethyl)-5-methyl-1,2-oxazole serves as a key precursor for introducing this valuable scaffold. A notable example of its application is found in a patent for the synthesis of spirohydantoin compounds, which are investigated as selective androgen receptor modulators (SARMs). lookchem.com In this context, the azidomethylisoxazole derivative is used as a reactive intermediate to build a portion of the final drug-like molecule.

The synthesis of this building block typically starts from precursors like 3-(bromomethyl)-5-methylisoxazole, where the bromide is displaced by an azide ion, or from (5-methyl-isoxazol-3-yl)-methanol. lookchem.com Its subsequent reactions, primarily through the versatile azide group, allow for its incorporation into a wide range of pharmaceutical precursors.

Table 2: Examples of Pharmaceutical Scaffolds Derived from Azidomethylisoxazole Intermediates

| Intermediate | Reaction | Resulting Scaffold | Therapeutic Area (Example) |

|---|---|---|---|

| 3-(Azidomethyl)-5-methyl-1,2-oxazole | Cycloaddition with alkyne | Isoxazole-triazole conjugate | Antimicrobials, Kinase Inhibitors |

| (5-methyl-1,2-oxazol-3-yl)methanamine | Amide coupling | N-((5-methyl-1,2-oxazol-3-yl)methyl)amide | Selective Androgen Receptor Modulators (SARMs) lookchem.com |

| 3-(Azidomethyl)-5-methyl-1,2-oxazole | Staudinger Reaction | Iminophosphorane intermediate | General synthesis of nitrogen-containing compounds |

Applications in Materials Science

While the primary applications of 3-(azidomethyl)-5-methyl-1,2-oxazole are concentrated in organic and medicinal chemistry, its structure suggests potential utility in materials science. The azide group is a powerful tool for surface functionalization and polymer synthesis via click chemistry.

By analogy with other bifunctional molecules containing azides, 3-(azidomethyl)-5-methyl-1,2-oxazole could be used as a monomer or cross-linking agent in the synthesis of advanced polymers. For example, reaction with a molecule containing two or more alkyne groups (a dialkyne or polyalkyne) could lead to the formation of poly(triazole)s. These materials are known for their thermal stability and unique mechanical properties. Similarly, it could be "clicked" onto alkyne-functionalized surfaces to modify their chemical and physical properties, such as hydrophobicity or biocompatibility. Although specific research on this compound in materials science is not widely documented, the principles of click chemistry suggest its potential as a valuable building block for creating novel functional materials and polymers. researchgate.net

Synthesis of Azido-Functionalized Polymeric Systems

The azido (B1232118) group in 3-(Azidomethyl)-5-methyl-1,2-oxazole is a key functional handle for its incorporation into polymeric structures. This is primarily achieved through the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the covalent linking of the azido-functionalized oxazole (B20620) to polymers bearing alkyne groups, resulting in the formation of a stable triazole linkage.

One prominent class of polymers that can be functionalized using this approach is poly(2-oxazoline)s (POx). These polymers are known for their biocompatibility, tuneable solubility, and low immunogenicity, making them attractive for biomedical applications. The living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. By incorporating monomers with alkyne side chains, a poly(2-oxazoline) backbone can be prepared that is ready for functionalization with 3-(Azidomethyl)-5-methyl-1,2-oxazole via CuAAC.

The resulting polymers are decorated with 5-methyl-1,2-oxazole moieties along the polymer chain. The presence of the oxazole ring can impart specific properties to the polymer, such as altered hydrophilicity, thermal stability, and potential for coordination with metal ions. The versatility of this approach allows for the creation of a wide range of functional polymeric materials, including block copolymers, graft copolymers, and polymer networks.

Interactive Data Table: Synthesis of Azido-Functionalized Poly(2-oxazoline)s via CuAAC

| Parameter | Description |

| Polymer Backbone | Poly(2-oxazoline) with alkyne side chains |

| Azido Compound | 3-(Azidomethyl)-5-methyl-1,2-oxazole |

| Catalyst | Copper(I) source (e.g., CuBr, CuSO₄/sodium ascorbate) |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Water/t-BuOH |

| Reaction Temperature | Room temperature to mild heating |

| Key Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Product | Poly(2-oxazoline) functionalized with 5-methyl-1,2-oxazole moieties via a triazole linkage |

The functionalized polymers can be designed to be stimuli-responsive, for instance, by incorporating other functional monomers that respond to changes in pH, temperature, or light.

Integration into Molecular Devices and Responsive Materials (e.g., nanorotors)

The rigid and planar structure of the 1,2-oxazole ring, combined with the reactive handle of the azido group, makes 3-(Azidomethyl)-5-methyl-1,2-oxazole an intriguing candidate for the construction of molecular devices and responsive materials.

Molecular Rotors (Nanorotors):

Molecular rotors are synthetic molecular machines that can perform rotational motion under an external stimulus. They typically consist of a rotator component that moves relative to a stationary stator component. The 1,2-oxazole moiety of 3-(Azidomethyl)-5-methyl-1,2-oxazole could potentially serve as a part of either the stator or the rotator in a more complex molecular architecture.

Through multi-step synthesis, the azido group can be converted into other functional groups, allowing for the connection of the oxazole unit to other molecular components. For instance, the azide can be reduced to an amine, which can then participate in amide bond formation to link to other parts of a molecular machine. The planarity of the oxazole ring can contribute to the desired steric interactions that are often crucial for the controlled rotational behavior of molecular motors.

Responsive Materials:

The azido group in 3-(Azidomethyl)-5-methyl-1,2-oxazole can also be utilized to create responsive materials. For example, azides can be used as cross-linking agents in polymer chemistry. Upon thermal or photochemical activation, the azide group can form a highly reactive nitrene intermediate, which can then undergo a variety of reactions to form cross-links between polymer chains. This process can be used to create hydrogels or other materials that change their properties, such as swelling or stiffness, in response to a stimulus.

Furthermore, the azide group can be used to attach the oxazole moiety to surfaces or nanoparticles, creating functionalized materials with tailored properties. For example, surfaces modified with this compound could exhibit altered wettability or serve as platforms for the immobilization of other molecules through further chemical transformations of the oxazole ring or the newly formed triazole ring after a click reaction. The development of such materials is of great interest for applications in sensors, controlled release systems, and smart coatings.

Interactive Data Table: Potential Integration into Molecular Devices and Responsive Materials

| Application Area | Role of 3-(Azidomethyl)-5-methyl-1,2-oxazole | Key Structural Features |

| Molecular Rotors | Component of the stator or rotator | Rigid, planar 1,2-oxazole ring; Azido group for further functionalization |

| Responsive Hydrogels | Cross-linking agent | Azido group for thermal or photochemical cross-linking |

| Functionalized Surfaces | Surface modification agent | Azido group for covalent attachment via click chemistry or other reactions |

| Smart Coatings | Active component for stimuli-responsive behavior | Tunable properties based on the oxazole moiety and its derivatives |

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The structural elucidation of 3-(Azidomethyl)-5-methyl-1,2-oxazole is unequivocally established through the application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group (CH₃) at the C5 position of the oxazole (B20620) ring would typically appear as a singlet in the upfield region. The protons of the azidomethyl group (CH₂N₃) would also present as a singlet, but further downfield due to the electron-withdrawing effect of the azide (B81097) and the oxazole ring. The single proton on the oxazole ring would appear as a singlet in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. Characteristic signals for the 1,2-oxazole ring carbons are typically observed at specific chemical shifts; for instance, in similar structures, C3 and C5 carbons can appear around 150.2 ppm and 179.5 ppm, respectively, while the C4 carbon appears further upfield, around 108.3 ppm nih.gov. The carbons of the methyl and azidomethyl groups would also have distinct resonances.

¹⁵N NMR: This technique can be particularly useful for confirming the presence of the nitrogen atoms in both the oxazole ring and the azide functional group, with each nitrogen environment producing a characteristic signal nih.govbeilstein-journals.orgbeilstein-journals.org.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can offer additional structural clues, for instance, by showing the loss of a nitrogen molecule (N₂) from the azide group.

The following table summarizes the expected NMR data based on analogous isoxazole (B147169) structures.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compounds |

|---|---|---|---|

| ¹H | C5-CH₃ | ~2.5 | 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole researchgate.net |

| ¹H | C3-CH₂N₃ | ~4.5 - 5.0 | General range for azidomethyl groups adjacent to heterocycles |

| ¹H | C4-H | ~6.0 - 6.5 | 5-Methylisoxazole-3-carboxylic acid nih.gov |

| ¹³C | C5-CH₃ | ~11 - 12 | 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole researchgate.net |

| ¹³C | C3-CH₂N₃ | ~45 - 55 | General range for azidomethyl carbons |

| ¹³C | C4 | ~100 - 110 | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate nih.gov |

| ¹³C | C3 | ~150 - 160 | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate nih.gov |

| ¹³C | C5 | ~170 - 180 | Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate nih.gov |

Chromatographic and Other Analytical Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized 3-(Azidomethyl)-5-methyl-1,2-oxazole and for monitoring the progress of the chemical reactions involved in its preparation.

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities researchgate.net. A UV detector is commonly used, as the oxazole ring is UV-active. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring reaction progress. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for both separation and identification of components in a mixture. The gas chromatograph separates the compounds, which are then directly analyzed by a mass spectrometer, providing identification of any impurities present researchgate.netjournalajacr.com.

The following table outlines the application of these methods.

| Technique | Primary Application | Principle of Operation | Typical Use Case |

|---|---|---|---|

| HPLC | Quantitative Purity Assessment | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Determining the final purity percentage of a synthesized batch of 3-(Azidomethyl)-5-methyl-1,2-oxazole. |

| TLC | Qualitative Reaction Monitoring | Separation on a solid stationary phase by a liquid mobile phase through capillary action. | Quickly checking if starting materials have been consumed during a synthesis step. nih.gov |

| GC-MS | Impurity Identification | Separation of volatile components in a gaseous mobile phase followed by mass analysis. | Identifying volatile by-products or residual solvents in the final product. researchgate.net |

Application in Pharmaceutical Analysis (e.g., detection of azido (B1232118) impurities in drug formulations)

Azido compounds are of significant concern in the pharmaceutical industry as they are often classified as potentially mutagenic impurities. researchgate.netjournalajacr.comlgcstandards.com Regulatory agencies require strict control over such impurities in active pharmaceutical ingredients (APIs) and drug products. Therefore, if a pharmaceutical compound's synthesis involves reagents that could form 3-(Azidomethyl)-5-methyl-1,2-oxazole as a by-product or degradation product, highly sensitive analytical methods are required for its detection.

The primary challenge is the need to detect and quantify these impurities at trace levels, often at or below the Threshold of Toxicological Concern (TTC), which is typically around 1.5 µg per day. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis. researchgate.netjournalajacr.comchromatographyonline.com

High Sensitivity and Selectivity: LC-MS/MS provides the high sensitivity needed to detect impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) level. The use of tandem mass spectrometry (e.g., a triple quadrupole mass spectrometer) allows for highly selective detection through Multiple Reaction Monitoring (MRM), minimizing interference from the drug substance matrix. shimadzu.com

Method Development: A typical method involves developing an HPLC separation that resolves the azido impurity from the main API and other components. The mass spectrometer is then tuned to specifically detect the parent ion of 3-(Azidomethyl)-5-methyl-1,2-oxazole and a specific fragment ion, creating a highly specific detection channel. shimadzu.com

The development of such methods is critical for ensuring the safety and quality of pharmaceutical products where the potential for the formation of azido impurities exists. researchgate.netlgcstandards.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving 3-(azidomethyl)-5-methyl-1,2-oxazole. irjweb.com DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to map the potential energy surface of a reaction, identifying the most favorable pathways. irjweb.com

For instance, in the context of cycloaddition reactions, a key reaction for azides, DFT calculations can model the interaction of the azidomethyl group with various alkynes or alkenes. These calculations can determine whether the reaction proceeds via a concerted or a stepwise mechanism by locating the transition state(s) and any intermediate structures. The calculated activation energies for different pathways can explain the observed regioselectivity, for example, the preferential formation of 1,4- versus 1,5-disubstituted triazoles in azide-alkyne cycloadditions.

Furthermore, DFT can be used to study other potential reactions of the 1,2-oxazole ring, such as ring-opening or substitution reactions. By calculating the energies of reactants, products, transition states, and intermediates, a comprehensive understanding of the reaction thermodynamics and kinetics can be achieved.

A hypothetical reaction pathway for the 1,3-dipolar cycloaddition of 3-(azidomethyl)-5-methyl-1,2-oxazole with a generic alkyne, as studied by DFT, is presented below:

| Reactants | Transition State | Products (1,4- and 1,5-isomers) |

| 3-(Azidomethyl)-5-methyl-1,2-oxazole + Alkyne | [Cycloaddition Transition State] | 1,4- and 1,5-disubstituted triazoles |

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, based on quantum chemical calculations, can forecast the reactivity and selectivity of 3-(azidomethyl)-5-methyl-1,2-oxazole in various chemical transformations. Key parameters derived from these calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors, provide valuable insights.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the compound's reactivity. A small HOMO-LUMO gap generally indicates high reactivity. irjweb.comnih.gov For 3-(azidomethyl)-5-methyl-1,2-oxazole, the HOMO is likely to be localized on the azide (B81097) group, making it susceptible to electrophilic attack, while the LUMO may be distributed over the oxazole (B20620) ring, indicating its potential to react with nucleophiles.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For 3-(azidomethyl)-5-methyl-1,2-oxazole, the nitrogen atoms of the azide group and the oxygen atom of the oxazole ring would be expected to be regions of negative potential.

Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the reactivity of the molecule.

| Descriptor | Formula | Significance for Reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. A higher value suggests better nucleophilic character. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

Characterization of Transient Intermediates and Transition States

A significant advantage of computational chemistry is its ability to characterize fleeting transient intermediates and transition states, which are often experimentally inaccessible. chemintech.ru For reactions involving 3-(azidomethyl)-5-methyl-1,2-oxazole, computational methods can provide detailed geometric and energetic information about these species.

In the 1,3-dipolar cycloaddition of the azide group, the transition state is the crucial point on the reaction coordinate that determines the reaction rate. DFT calculations can optimize the geometry of this transition state and a frequency calculation can confirm its nature by the presence of a single imaginary frequency corresponding to the reaction coordinate. chemintech.ru The geometry of the transition state can reveal the degree of bond formation and breaking, providing insights into the concerted or asynchronous nature of the reaction.

Structure-Reactivity Relationship Investigations

Computational studies can establish clear structure-reactivity relationships for 3-(azidomethyl)-5-methyl-1,2-oxazole by systematically modifying its structure and observing the effect on its reactivity. For example, the influence of substituents on the oxazole ring or the replacement of the methyl group could be investigated.

By calculating the reactivity descriptors for a series of related molecules, a quantitative structure-activity relationship (QSAR) can be developed. This can help in designing new molecules with tailored reactivity. For instance, introducing an electron-withdrawing group on the oxazole ring would be expected to lower the LUMO energy, making the molecule a better electrophile. Conversely, an electron-donating group would raise the HOMO energy, enhancing its nucleophilic character.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Azidomethyl)-5-methyl-1,2-oxazole?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or azide transfer reactions. For example, substituting a halogenated precursor (e.g., 3-(chloromethyl)-5-methyl-1,2-oxazole) with sodium azide under reflux conditions in a polar aprotic solvent like DMF or DMSO. Reaction progress can be monitored using TLC or HPLC, followed by purification via column chromatography .

Q. What spectroscopic techniques are optimal for characterizing 3-(Azidomethyl)-5-methyl-1,2-oxazole?

- Methodological Answer :

- NMR : and NMR to confirm the azidomethyl (-CHN) and methyl substituents.

- FT-IR : Detection of the azide stretch (~2100 cm) and oxazole ring vibrations.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation.

- X-ray Crystallography : For unambiguous structural determination (e.g., using SHELXL for refinement and ORTEP-3 for visualization) .

Q. How can the stability of the azide group in this compound be assessed under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies under different temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH). Monitor azide decomposition via HPLC or FT-IR, tracking the disappearance of the azide peak. Use inert atmospheres (e.g., argon) during storage to minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(Azidomethyl)-5-methyl-1,2-oxazole in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of the compound and calculate frontier molecular orbitals (HOMO/LUMO) to assess its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Molecular Docking : Study interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- Kinetic Studies : Simulate reaction pathways with transition state analysis to predict regioselectivity in cycloaddition reactions .

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement and occupancy for disordered atoms.

- Validation Software : Employ checkCIF/PLATON to identify outliers in bond lengths, angles, or torsions.

- Twinned Data Analysis : For cases of twinning, apply SHELXD or TwinRotMat to deconvolute overlapping reflections .

Q. What strategies are employed to evaluate the biological activity of 3-(Azidomethyl)-5-methyl-1,2-oxazole in multidrug resistance (MDR) studies?

- Methodological Answer :

- In Vitro Assays : Test the compound’s ability to inhibit P-glycoprotein (P-gp) using calcein-AM efflux assays in MDR cell lines.

- Structure-Activity Relationship (SAR) : Modify the oxazole core or azide substituent and compare activity profiles.

- Synergistic Studies : Combine with chemotherapeutic agents (e.g., doxorubicin) to assess reversal of drug resistance .

Q. How can the compound’s thermal stability be analyzed for high-temperature applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C at 10°C/min).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., decomposition or phase transitions).

- Kinetic Modeling : Apply the Kissinger method to calculate activation energy for decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.